molecular formula C20H33N3O3S B14159601 Quinagolida CAS No. 130793-77-0

Quinagolida

Cat. No.: B14159601
CAS No.: 130793-77-0
M. Wt: 395.6 g/mol
InChI Key: GDFGTRDCCWFXTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinagolida involves multiple steps. The initial synthesis was disclosed in patents filed by Sandoz. The process begins with the starting material 5-methoxy-2-tetralone, which undergoes a series of nine steps to form the octahydrobenzo[g]quinoline ring system with the correct stereochemistry . This intermediate is then converted into this compound through additional steps, including a Curtius rearrangement .

Industrial Production Methods

For large-scale production, an improved process was developed by Novartis. The starting material is 1,6-dimethoxynaphthalene, which is selectively lithiated and reacts with ethyl 2-cyano-3-ethoxyacrylate. The resulting cyanoacrylate undergoes catalytic hydrogenation and hydrolysis, followed by Birch reduction and further transformations to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Quinagolida undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinagolide derivatives with different functional groups, while reduction can produce simpler amine derivatives .

Scientific Research Applications

Quinagolida has a wide range of scientific research applications:

Properties

IUPAC Name

3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFGTRDCCWFXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868961
Record name N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130793-77-0
Record name N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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